methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate
Overview
Description
methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is an organic compound with the molecular formula C18H28O3. It is known for its antioxidant properties and is commonly used in various industrial applications, including as a stabilizer in plastics and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate typically involves esterification reactions. One common method is the reaction of Benzenepropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzenepropanoic acid, 3-(1,1-dimethylethyl)-β-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-β-methyl-, methyl ester
Uniqueness
methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct antioxidant properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-8-11(6-7-13(16)18-5)9-12(14(10)17)15(2,3)4/h8-9,17H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCQJBVYSORVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073371 | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-39-6 | |
Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7N9V8CHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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